BenchChemオンラインストアへようこそ!

7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one

Negishi coupling palladium catalysis SAR diversification

7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one (CAS 108857-18-7) is a halogenated heterocyclic small molecule (C10H8IN3O; MW 313.09) belonging to the imidazo[2,1-b]quinazolin-2-one class. This scaffold is foundational to multiple therapeutically relevant chemotypes, including phosphodiesterase 3 (PDE3) inhibitors and cardiac stimulant agents.

Molecular Formula C10H8IN3O
Molecular Weight 313.09 g/mol
CAS No. 108857-18-7
Cat. No. B176761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one
CAS108857-18-7
SynonymsIMidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-7-iodo-
Molecular FormulaC10H8IN3O
Molecular Weight313.09 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)I)NC3=NC(=O)CN31
InChIInChI=1S/C10H8IN3O/c11-7-1-2-8-6(3-7)4-14-5-9(15)13-10(14)12-8/h1-3H,4-5H2,(H,12,13,15)
InChIKeyJJEAICNWSUWOMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one (CAS 108857-18-7): Core Identity and Procurement Context


7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one (CAS 108857-18-7) is a halogenated heterocyclic small molecule (C10H8IN3O; MW 313.09) belonging to the imidazo[2,1-b]quinazolin-2-one class [1]. This scaffold is foundational to multiple therapeutically relevant chemotypes, including phosphodiesterase 3 (PDE3) inhibitors and cardiac stimulant agents [2]. The compound is formally classified as a PDE3A inhibitor and is listed as an investigational discovery agent in authoritative drug-target databases [3]. Its defining structural feature—a single iodine atom at the 7-position of the tetracyclic core—establishes it as a critical synthetic intermediate for palladium-mediated cross-coupling diversification, as well as a reference analog within structure-activity relationship (SAR) campaigns targeting the PDE3/cAMP axis [1][2].

Why 7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one Cannot Be Replaced by Off-the-Shelf Imidazoquinazolinone Analogs


The imidazo[2,1-b]quinazolin-2-one class encompasses compounds with divergent biological profiles depending on the nature and position of substituents [1]. The 7-iodo derivative occupies a unique dual role: it is both a direct PDE3A inhibitor [2] and the sole demonstrated entry point for palladium-catalyzed Negishi cross-coupling at the 7-position to generate cardiac-active 7-heteroaryl congeners [1]. Generic substitution with a 7-bromo or 7-chloro analog is not functionally equivalent, as oxidative addition kinetics for C–I bonds are orders of magnitude faster than for C–Br or C–Cl bonds in Pd(0)-mediated transformations [3]. Similarly, the 7-unsubstituted parent ring system lacks the inotropic potency of the 7-heteroaryl derivatives accessible only through the 7-iodo intermediate—the parent compound (3) was 80-fold less active than the optimized 7-(2,4-dimethylimidazol-1-yl)-9-methyl derivative (11) synthesized via the 7-iodo route [1]. These differences are quantitative and mechanistically rooted, making indiscriminate substitution scientifically indefensible.

Quantitative Differentiation Evidence for 7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one Versus Closest Analogs


Pd-Catalyzed Cross-Coupling Reactivity: 7-Iodo vs. 7-Bromo and 7-Chloro Imidazoquinazolinones

The 7-iodo derivative is the exclusive halogenated substrate employed for Negishi cross-coupling with heteroarylzinc chlorides to introduce pharmacophoric groups at the 7-position of the imidazo[2,1-b]quinazolin-2-one scaffold [1]. This synthetic route was the basis for generating the entire 7-heteroaryl series evaluated for cardiac stimulant activity in anesthetized dogs [1]. The choice of iodo over bromo or chloro is mechanistically dictated by the relative rates of oxidative addition to Pd(0), where the C–I bond (bond dissociation energy ~57 kcal/mol) undergoes oxidative addition significantly faster than C–Br (~70 kcal/mol) or C–Cl (~84 kcal/mol) [2]. In related imidazoquinazoline systems, the iodo substituent has been explicitly shown to enable sequential Sonogashira/Suzuki-Miyaura and one-pot Sonogashira/Stille cross-coupling reactions that are not accessible with the corresponding bromo or chloro analogs [2].

Negishi coupling palladium catalysis SAR diversification

Inotropic Activity of 7-Heteroaryl Derivatives Synthesized via the 7-Iodo Intermediate vs. the Unsubstituted Parent Ring System

The 7-iodo compound (16) served as the universal precursor for the synthesis of 7-heteroaryl derivatives 6, 7, and 8, which were evaluated head-to-head against the unsubstituted parent ring system (compound 3) in pentobarbital-anesthetized dogs [1]. Introduction of a 2,6-dimethylpyridin-3-yl (6), 2,4-dimethylimidazol-1-yl (7), or 1,2,4-triazol-1-yl (8) moiety at the 7-position led to a 13–17-fold increase in positive inotropic activity, measured as percentage increase in dP/dtmax [1]. The most potent member, 7-(2,4-dimethylimidazol-1-yl)-9-methyl derivative (11), produced a 23% increase in dP/dtmax at 2 μg/kg iv, was 80-fold more active than parent compound 3, and displayed a 5-fold potency advantage over the clinical PDE3 inhibitor milrinone [1].

cardiac stimulant positive inotropy dP/dtmax

PDE3A Target Engagement: 7-Iodo-1,5-dihydroimidazo[2,1-b]quinazolin-2-one as a Documented PDE3A Inhibitor

The compound is registered in the DrugMAP database as a confirmed inhibitor of phosphodiesterase 3A (PDE3A; UniProt: PDE3A_HUMAN), with its mechanism of action classified as target inhibition [1]. This annotation is sourced from the foundational SAR study by Venuti et al., which evaluated the PDE inhibitory activity of 7-substituted imidazo[2,1-b]quinazolin-2-ones including the 7-iodo analog [2]. A subsequent QSAR analysis of the same dataset confirmed that the 7-position substituent hydrophobicity and steric parameters are critical determinants of PDE type IV (now classified as PDE3) inhibitory potency, with the 7-iodo derivative occupying a distinct parameter space relative to other 7-substituted analogs [3].

phosphodiesterase 3A PDE3 inhibitor cAMP signaling

Melting Point as a Definitive Identity and Purity Benchmark: 7-Iodo vs. 7-Bromo and 7-Chloro Analogs

The 7-iodo-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-2(1H)-one (compound 16) exhibits a sharp melting point of 323–324 °C, as reported in the primary synthetic procedure by Bell et al. [1]. This value is distinct from the melting points of the corresponding 7-bromo analog Ro 15-2041 and various 7-chloro-substituted imidazoquinazolinones [2]. The high melting point, characteristic of the iodine atom's contribution to crystal lattice energy via halogen bonding and increased molecular weight, serves as a readily accessible, non-spectroscopic identity verification parameter for procurement quality assurance.

quality control melting point analytical characterization

Optimal Procurement and Application Scenarios for 7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one


Medicinal Chemistry: Diversification of the Imidazo[2,1-b]quinazolin-2-one Scaffold via Palladium-Catalyzed Cross-Coupling

The 7-iodo compound is the mandatory starting material for any SAR campaign requiring systematic variation of the 7-position substituent. As demonstrated by Bell et al., Negishi coupling with heteroarylzinc chlorides using Pd(PPh₃)₄ or PdCl₂(dppf) generates 7-heteroaryl derivatives with 13–17-fold enhanced inotropic activity relative to the unsubstituted parent ring system [1]. The C–I bond's superior oxidative addition kinetics, quantitatively supported by bond dissociation energy differentials and qualitatively validated by the exclusive use of iodo substrates in the published synthetic methodology, make this compound irreplaceable for libraries targeting PDE3A-dependent cardiac stimulation [1][2].

Biochemical Pharmacology: PDE3A Inhibitor Reference Compound for Assay Validation

As a DrugMAP-annotated PDE3A inhibitor, 7-iodo-1,5-dihydroimidazo[2,1-b]quinazolin-2-one can serve as a structurally characterized reference compound for PDE3A enzymatic assay development, high-throughput screening counter-screens, and computational docking model validation [3]. Its position within the imidazoquinazolinone QSAR parameter space makes it a useful calibration point for predictive models linking 7-position substituent properties to PDE inhibitory potency [4].

Process Chemistry and Quality Control: Identity Verification via Melting Point

Upon procurement, the sharply defined melting point of 323–324 °C enables immediate differentiation from the 7-bromo analog Ro 15-2041 and various 7-chloro derivatives [1][5]. This simple thermal analysis, requiring minimal instrumentation, mitigates the risk of receiving mislabeled halogen analogs—a critical quality gate for laboratories synthesizing 7-substituted derivatives where the halogen identity directly determines cross-coupling feasibility [1][2].

Chemical Biology: Tool Compound for Probing Halogen Bonding Interactions at the PDE3A Active Site

The iodine atom at the 7-position presents a strong halogen bond donor (σ-hole) that can engage in specific, directional non-covalent interactions with protein backbone carbonyls or Lewis basic side chains within the PDE3A catalytic domain. This property, distinct from the 7-bromo or 7-chloro analogs which form progressively weaker halogen bonds, makes the 7-iodo compound uniquely suited for structural biology studies (co-crystallography, ¹⁹F/¹²⁷I NMR probing) aimed at mapping halogen bonding contributions to PDE3A inhibitor binding thermodynamics [2][3].

Quote Request

Request a Quote for 7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.